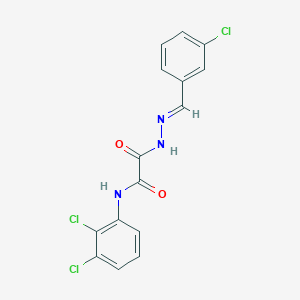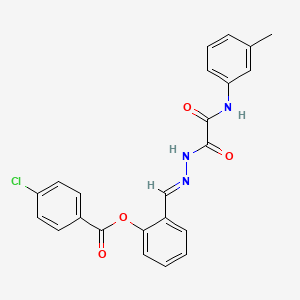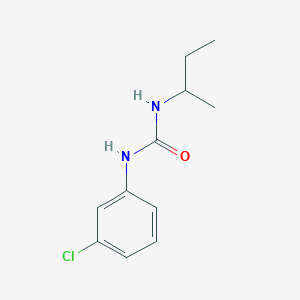
2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-Chlorbenzyliden)hydrazino)-N-(2,3-dichlorphenyl)-2-oxoacetamid ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die chlorierte aromatische Ringe und Hydrazinofunktionsgruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-(3-Chlorbenzyliden)hydrazino)-N-(2,3-dichlorphenyl)-2-oxoacetamid umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Vorprodukten. Ein gängiger Syntheseweg beinhaltet die Kondensation von 3-Chlorbenzaldehyd mit Hydrazinhydrat, um das Zwischenprodukt 3-Chlorbenzylidenhydrazin zu bilden. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit 2,3-Dichlorphenylisocyanat umgesetzt, um das Endprodukt zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu verbessern. Dazu gehört die Kontrolle von Temperatur, Druck und der Einsatz von Katalysatoren, um die Reaktionen zu erleichtern. Die Skalierbarkeit des Syntheseprozesses ist für industrielle Anwendungen entscheidend, um sicherzustellen, dass die Verbindung in großen Mengen mit gleichbleibender Qualität hergestellt werden kann.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-(3-Chlorbenzyliden)hydrazino)-N-(2,3-dichlorphenyl)-2-oxoacetamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung starker Oxidationsmittel oxidiert werden, was zur Bildung entsprechender Oxoverbindungen führt.
Reduktion: Reduktionsreaktionen können die Hydrazinogruppe in eine Aminogruppe umwandeln.
Substitution: Die chlorierten aromatischen Ringe können nukleophile Substitutionsreaktionen eingehen, bei denen Chloratome durch andere Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Oxoverbindungen führen, während die Reduktion Aminoverbindungen erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-(2-(3-Chlorbenzyliden)hydrazino)-N-(2,3-dichlorphenyl)-2-oxoacetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebswirkungen.
Medizin: Wird aufgrund seiner einzigartigen chemischen Struktur als potenzieller Therapeutikum untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-(3-Chlorbenzyliden)hydrazino)-N-(2,3-dichlorphenyl)-2-oxoacetamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Hydrazinogruppe der Verbindung kann kovalente Bindungen mit nukleophilen Stellen an Proteinen oder Enzymen eingehen und so deren Aktivität möglicherweise hemmen. Diese Wechselwirkung kann zelluläre Prozesse stören, was zu den beobachteten biologischen Wirkungen der Verbindung führt.
Wirkmechanismus
The mechanism of action of 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(2-(3-Chlorbenzyliden)hydrazino)-N-(2,4-dichlorphenyl)-2-oxoacetamid
- 2-(2-(3-Chlorbenzyliden)hydrazino)-N-(2,5-dichlorphenyl)-2-oxoacetamid
Einzigartigkeit
2-(2-(3-Chlorbenzyliden)hydrazino)-N-(2,3-dichlorphenyl)-2-oxoacetamid ist einzigartig aufgrund seiner spezifischen Anordnung von chlorierten aromatischen Ringen und Hydrazinofunktionsgruppen.
Eigenschaften
CAS-Nummer |
765313-21-1 |
|---|---|
Molekularformel |
C15H10Cl3N3O2 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
N'-[(E)-(3-chlorophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide |
InChI |
InChI=1S/C15H10Cl3N3O2/c16-10-4-1-3-9(7-10)8-19-21-15(23)14(22)20-12-6-2-5-11(17)13(12)18/h1-8H,(H,20,22)(H,21,23)/b19-8+ |
InChI-Schlüssel |
RJDLCEJGURHBHG-UFWORHAWSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015053.png)



![N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015087.png)

![Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12015106.png)


![[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015118.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015121.png)
![(3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12015129.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12015137.png)

